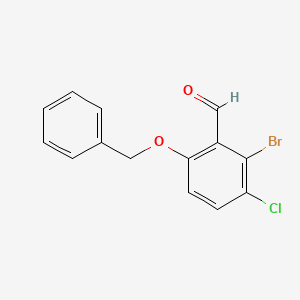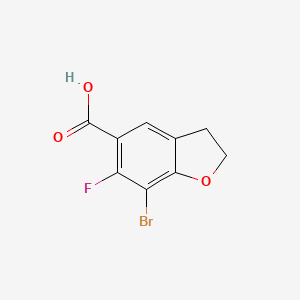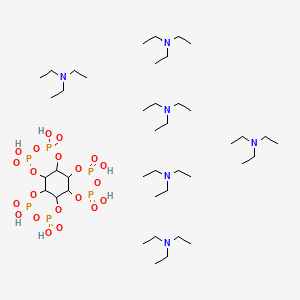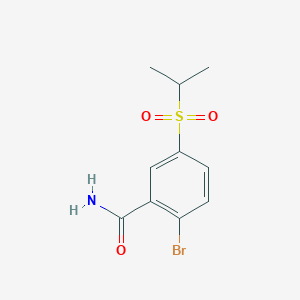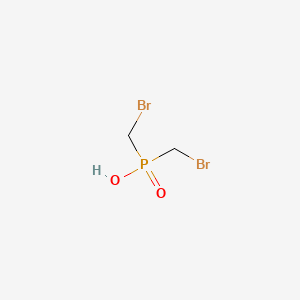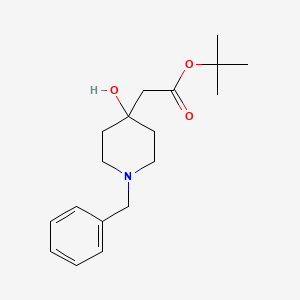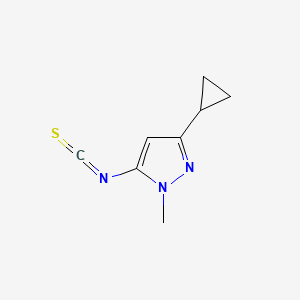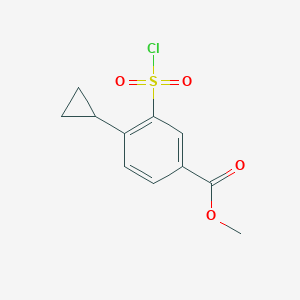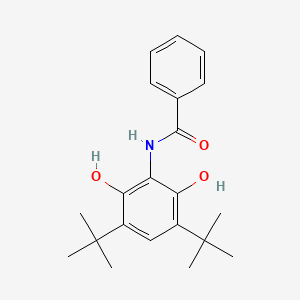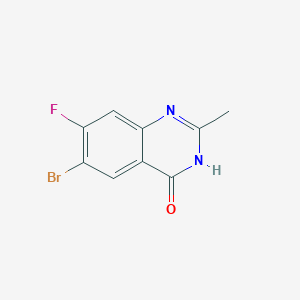
6-Bromo-7-fluoro-2-methylquinazolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-7-fluoro-2-methyl-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and fluorine atoms in the structure can significantly influence the compound’s reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-2-methyl-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable quinazolinone precursor.
Bromination: Introduction of the bromine atom at the 6th position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of the fluorine atom at the 7th position using fluorinating agents such as Selectfluor.
Methylation: Introduction of the methyl group at the 2nd position using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-7-fluoro-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group can lead to the formation of 6-azido-7-fluoro-2-methyl-4(3H)-quinazolinone.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-7-fluoro-2-methyl-4(3H)-quinazolinone depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-methyl-4(3H)-quinazolinone: Lacks the fluorine atom, which may affect its reactivity and biological activity.
7-Fluoro-2-methyl-4(3H)-quinazolinone: Lacks the bromine atom, which may influence its chemical properties.
2-Methyl-4(3H)-quinazolinone: Lacks both bromine and fluorine atoms, serving as a simpler analog.
Uniqueness
6-Bromo-7-fluoro-2-methyl-4(3H)-quinazolinone is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological properties. These halogen atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Eigenschaften
Molekularformel |
C9H6BrFN2O |
|---|---|
Molekulargewicht |
257.06 g/mol |
IUPAC-Name |
6-bromo-7-fluoro-2-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6BrFN2O/c1-4-12-8-3-7(11)6(10)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14) |
InChI-Schlüssel |
OJAGKZMDYTUCHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13913798.png)
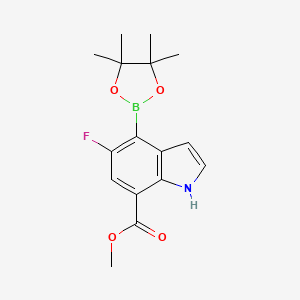
![1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B13913812.png)
![7-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13913817.png)

